5-(4-Tert-butylphenyl)-1H-indole-2,3-dione
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Overview
Description
5-(4-Tert-butylphenyl)-1H-indole-2,3-dione: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butylphenyl group attached to the indole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylphenylboronic acid and indole-2,3-dione.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to attach the 4-tert-butylphenyl group to the indole core.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitronium ions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-(4-Tert-butylphenyl)-1H-indole-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Material Science: The compound’s unique properties make it suitable for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups, used in organic synthesis.
1H-[1,2,4]triazino[5,6-b]indole: Known for its biological activities, including antimalarial and antidepressant properties.
Uniqueness
5-(4-Tert-butylphenyl)-1H-indole-2,3-dione stands out due to its specific indole core structure combined with the tert-butylphenyl group, which can enhance its stability and biological activity compared to other similar compounds.
Biological Activity
5-(4-Tert-butylphenyl)-1H-indole-2,3-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Biological Activities
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. The compound's biological effects are primarily attributed to its ability to interact with specific enzymes and receptors, thereby modulating various biological pathways. Its mechanism of action may involve the inhibition of enzymes linked to disease pathways, positioning it as a promising candidate for drug development.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes that play a role in inflammatory responses and cancer progression.
- Receptor Interaction : Molecular docking studies suggest that it can bind to specific receptors, influencing their activity and downstream signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases.
- Anticancer Properties : A study focusing on various indole derivatives found that this compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- Molecular Docking Studies : Computational studies have shown promising binding affinities of the compound with targets involved in cancer progression and inflammation, supporting its potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Methyl-1H-indole-2,3-dione | Methyl group at position 5 | Different biological activity profiles |
5-Fluoro-1H-indole-2,3-dione | Fluoro substituent at position 5 | Enhanced anti-inflammatory properties |
5-Chloro-1H-indole-2,3-dione | Chloro substituent at position 5 | Potentially increased reactivity |
5-Tert-butyl-1H-indole-2,3-dione | Tert-butyl group without phenyl | Focused on different electronic properties |
The specific substitution pattern of this compound influences its electronic properties and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C18H17NO2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C18H17NO2/c1-18(2,3)13-7-4-11(5-8-13)12-6-9-15-14(10-12)16(20)17(21)19-15/h4-10H,1-3H3,(H,19,20,21) |
InChI Key |
IJMMTTYAKBNDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
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